N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl derivative, followed by the introduction of the piperidinyl and pyrimidinyl groups through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include bases, acids, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, including potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate for treating specific diseases.
Industry: Utilizing its chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its interaction with molecular targets within biological systems. This may involve binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may include other acetamides with different substituents or related structures such as:
- N-(4-methoxyphenyl)-acetamide
- 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Compounds with similar piperidinyl or pyrimidinyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H26N4O3/c1-14-5-4-10-24(12-14)20-21-15(2)11-19(23-20)27-13-18(25)22-16-6-8-17(26-3)9-7-16/h6-9,11,14H,4-5,10,12-13H2,1-3H3,(H,22,25) |
InChI Key |
ACZGCRZEPYKMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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